

Application Notes and Protocols: Immunohistochemical Analysis of EphA2 Expression in DS-8895 Studies

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Compound of Interest

Compound Name: DS-8895

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These application notes provide detailed protocols for the immunohistochemical (IHC) detection of EphA2 (Erythropoietin-producing hepatocellular receptor A2) expression in preclinical and clinical studies involving **DS-8895a**, an afucosylated humanized anti-EphA2 monoclonal antibody. Accurate assessment of EphA2 expression is critical for patient selection, pharmacodynamic studies, and understanding the mechanism of action of **DS-8895a**.

Introduction to DS-8895a and EphA2

DS-8895a is a monoclonal antibody designed to target EphA2, a receptor tyrosine kinase.[1] EphA2 is overexpressed in a variety of solid tumors and its expression is often correlated with poor prognosis.[2][3] **DS-8895a** is afucosylated, a modification that enhances its antibody-dependent cellular cytotoxicity (ADCC) activity.[3] The therapeutic potential of **DS-8895a** is being investigated in tumors expressing EphA2.[2] Therefore, robust and reproducible methods for detecting and quantifying EphA2 expression in tumor tissues are essential for the clinical development of this agent.

Quantitative Data Summary

The following tables summarize the qualitative and semi-quantitative data on EphA2 expression from preclinical and clinical studies of **DS-8895a**.

Table 1: Qualitative EphA2 Expression in Preclinical Xenograft Models

Cell Line	Tumor Type	EphA2 Expression Level by IHC	Reference
MDA-MB-231	Breast Cancer	Weak to moderate membranous staining in >50% of tumor cells	[2][4]
SNU-16	Gastric Cancer	Weak membranous staining in a few tumor cells	[2][4]

Table 2: Semi-Quantitative Scoring for EphA2 Positivity in a Phase I Clinical Trial

Parameter	Criteria for EphA2 Positivity	Reference
Percentage of Stained Tumor Cells	≥25%	[3]
Staining Intensity Score	Weak to moderate (2+) or strong (3+)	[3]

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of EphA2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a compilation of best practices and can be adapted based on the specific reagents and tissues used.

Protocol: Immunohistochemical Staining for EphA2

1. Tissue Preparation:

- Fix fresh tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.

- Process the fixed tissues through a series of graded alcohols and xylene, and embed in paraffin wax.
- Cut 4-5 μm thick sections from the FFPE blocks and mount them on positively charged microscope slides.
- Dry the slides overnight at 37°C or for 1 hour at 60°C.

2. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in two changes of 95% ethanol for 3 minutes each.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.

3. Antigen Retrieval:

- Immerse slides in a heat-induced epitope retrieval (HIER) solution, such as citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the slides in the retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBST) three times for 5 minutes each.

4. Staining Procedure:

- Peroxidase Block: Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

- Rinse slides with wash buffer three times for 5 minutes each.
- Blocking: Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Drain the blocking solution and incubate the slides with a primary antibody against EphA2 (e.g., a rabbit monoclonal antibody) diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
- Rinse slides with wash buffer three times for 5 minutes each.
- Secondary Antibody Incubation: Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 30-60 minutes at room temperature.
- Rinse slides with wash buffer three times for 5 minutes each.
- Detection: Incubate slides with a 3,3'-diaminobenzidine (DAB) chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor the reaction under a microscope.
- Rinse slides with distilled water to stop the reaction.

5. Counterstaining, Dehydration, and Mounting:

- Counterstain the slides with hematoxylin for 30-60 seconds.
- Rinse slides in running tap water until the water runs clear.
- "Blue" the slides in a bluing reagent (e.g., 0.2% ammonia water) or Scott's tap water substitute for 30-60 seconds.
- Rinse in running tap water.
- Dehydrate the slides through graded alcohols (95% and 100%) and clear in xylene.
- Mount the slides with a permanent mounting medium and a coverslip.

Protocol: Scoring of EphA2 Immunohistochemical Staining

A semi-quantitative H-score (histological score) can be used to evaluate EphA2 expression.[\[5\]](#)
[\[6\]](#)[\[7\]](#)

1. Staining Intensity:

- Score the intensity of the brown DAB stain in the tumor cell membrane and/or cytoplasm.
 - 0 = No staining
 - 1+ = Weak staining
 - 2+ = Moderate staining
 - 3+ = Strong staining

2. Percentage of Positive Cells:

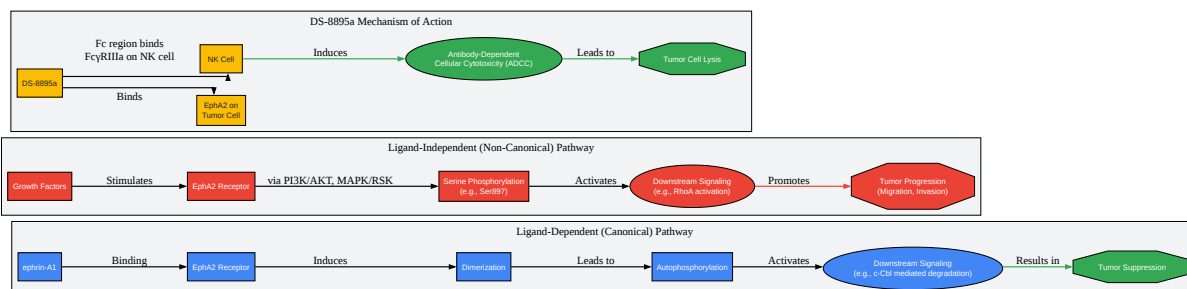
- Estimate the percentage of tumor cells that are positive for EphA2 staining at each intensity level.

3. H-Score Calculation:

- The H-score is calculated using the following formula: $H\text{-Score} = [1 \times (\% \text{ of cells with } 1+ \text{ intensity})] + [2 \times (\% \text{ of cells with } 2+ \text{ intensity})] + [3 \times (\% \text{ of cells with } 3+ \text{ intensity})]$
- The H-score can range from 0 to 300. A pre-defined cut-off value can be established to classify tumors as EphA2-positive or -negative. For example, an H-score of ≥ 20 has been used to define positivity in some studies.[\[8\]](#)

Visualizations

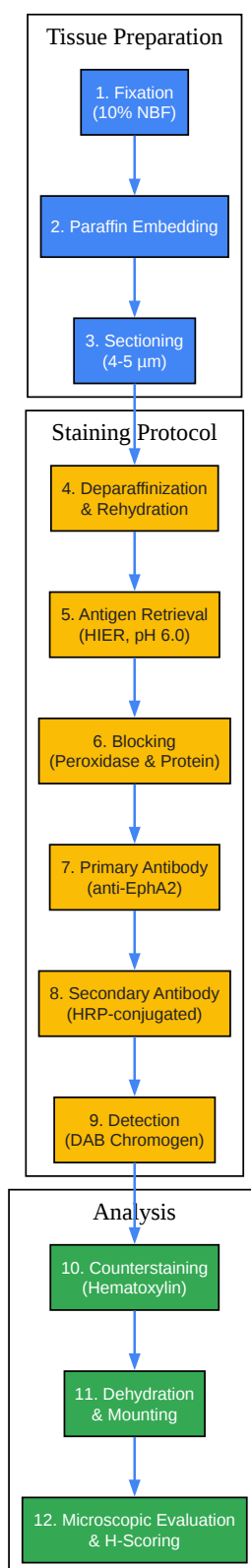
EphA2 Signaling Pathway



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Caption: Overview of EphA2 signaling pathways and the mechanism of action of **DS-8895a**.

Experimental Workflow for EphA2 IHC



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Caption: Step-by-step workflow for immunohistochemical analysis of EphA2 expression.

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References

- 1. Facebook [cancer.gov]
- 2. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
- 6. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 7. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
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